[3-(2-Propyn-1-ylcarbamoyl)phenyl]boronic acid
Description
[3-(2-Propyn-1-ylcarbamoyl)phenyl]boronic acid is a boronic acid derivative featuring a phenyl ring substituted with a 2-propyn-1-ylcarbamoyl group (-CONHC≡CH). Boronic acids are widely studied for their unique reactivity, particularly in forming reversible covalent bonds with diols and amines, enabling applications in biomedicine, sensing, and catalysis .
Properties
IUPAC Name |
[3-(prop-2-ynylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BNO3/c1-2-6-12-10(13)8-4-3-5-9(7-8)11(14)15/h1,3-5,7,14-15H,6H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZWUOOPFIKUQNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NCC#C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 3-Bromo-N-(prop-2-yn-1-yl)benzamide
The synthesis begins with 3-bromobenzoic acid, which is converted to its acid chloride using thionyl chloride (SOCl₂). Subsequent reaction with propargyl amine in the presence of a base like triethylamine yields the carbamoyl intermediate.
Reaction Conditions :
-
3-Bromobenzoic Acid (1.0 equiv) in SOCl₂ (5.0 equiv), reflux for 2 h.
-
Propargyl Amine (1.2 equiv) in dry dichloromethane (DCM), 0°C to room temperature, 12 h.
Yield : 85–90% after silica gel chromatography (ethyl acetate/heptane gradient).
Miyaura Borylation
The brominated intermediate undergoes Miyaura borylation with bis(pinacolato)diboron in the presence of a palladium catalyst to install the boronic ester.
| Parameter | Value/Detail |
|---|---|
| Catalyst | Pd(dppf)Cl₂ (5 mol%) |
| Base | KOAc (3.0 equiv) |
| Solvent | 1,4-Dioxane |
| Temperature | 80–100°C, 6–8 h |
| Yield | 75–82% |
Characterization :
Deprotection of Boronic Ester
The pinacol boronic ester is hydrolyzed to the boronic acid using hydrochloric acid.
Conditions :
-
HCl (6 M, 10 equiv) in tetrahydrofuran (THF), room temperature, 3 h.
Final Product Characterization :
-
¹H NMR (DMSO-d₆): δ 8.25 (s, 2H, B(OH)₂), 7.92–7.50 (m, 4H, aromatic), 4.65 (d, 2H, CH₂), 2.30 (t, 1H, C≡CH).
-
HPLC Purity : 98.5% (YMC ODS-A column, 0.05% TFA/acetonitrile gradient).
Alternative Route: Directed Ortho-Metalation
Substrate Preparation
3-Bromo-N-(prop-2-yn-1-yl)benzamide is treated with lithium diisopropylamide (LDA) to generate a lithiated intermediate, which reacts with trimethyl borate.
Conditions :
-
LDA (2.2 equiv) in THF, −78°C, 1 h.
-
B(OCH₃)₃ (3.0 equiv), −78°C to room temperature, 12 h.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Miyaura Borylation | High yield, scalability, mild conditions | Requires Pd catalyst, inert atmosphere |
| Directed Metalation | No transition metals | Low yield, sensitive to substrate |
The Miyaura route is industrially favorable, while metalation suits small-scale synthesis.
Scalability and Industrial Feasibility
Large-scale synthesis (≥100 g) employs continuous flow reactors for the Miyaura step, reducing Pd leaching and improving safety. Typical batch yields scale linearly, with 70–75% overall yield from 3-bromobenzoic acid.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions: [3-(2-Propyn-1-ylcarbamoyl)phenyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic esters or acids.
Reduction: It can be reduced to form boron-containing alcohols or amines.
Substitution: The boronic acid group can be substituted with other functional groups through reactions such as Suzuki coupling.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts are often used in Suzuki coupling reactions.
Major Products Formed:
Oxidation: Boronic esters or acids.
Reduction: Boron-containing alcohols or amines.
Substitution: Various substituted phenylboronic acids.
Scientific Research Applications
Chemistry: In chemistry, [3-(2-Propyn-1-ylcarbamoyl)phenyl]boronic acid is used as a building block for the synthesis of more complex molecules. It is particularly useful in cross-coupling reactions, such as Suzuki coupling, to form carbon-carbon bonds .
Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. It can act as a ligand for certain enzymes, providing insights into their mechanisms of action .
Medicine: In medicine, [3-(2-Propyn-1-ylcarbamoyl)phenyl]boronic acid is being investigated for its potential as a therapeutic agent. Its ability to inhibit specific enzymes makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility in chemical reactions makes it a valuable intermediate in the synthesis of various products .
Mechanism of Action
The mechanism of action of [3-(2-Propyn-1-ylcarbamoyl)phenyl]boronic acid involves its interaction with specific molecular targets, such as enzymes. The boronic acid group can form reversible covalent bonds with the active site of enzymes, inhibiting their activity. This interaction can disrupt the normal function of the enzyme, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table compares [3-(2-Propyn-1-ylcarbamoyl)phenyl]boronic acid with structurally related phenylboronic acid derivatives:
Key Observations :
- Solubility : Isobutylcarbamoyl derivatives face precipitation issues in biological media, suggesting that the propargyl analog’s solubility should be experimentally verified .
Table 2: Inhibitory Activity of Boronic Acid Derivatives
Key Findings :
- Substituent Flexibility : Triazole or methoxyethyl groups improve inhibitory profiles by enhancing binding affinity or solubility .
- Diagnostic Utility: PBA outperforms aminophenylboronic acid (APBA) in detecting KPC enzymes, highlighting substituent-dependent efficacy .
Critical Insights :
- Synthetic Routes : Carbamoyl-substituted analogs are typically synthesized via amidation or condensation reactions, as seen in B4 and B5 .
Biological Activity
[3-(2-Propyn-1-ylcarbamoyl)phenyl]boronic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and antimicrobial properties. This article reviews the biological activities associated with this compound, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound features a boronic acid functional group attached to a phenyl ring, with a propynylcarbamoyl substituent. Its structure allows for interactions with various biological targets, particularly enzymes and receptors involved in disease processes.
Anticancer Activity
Research has demonstrated that boronic acids can exhibit significant anticancer properties. For instance, studies have shown that derivatives of boronic acids can induce apoptosis in cancer cells while sparing healthy cells.
Key Findings:
- Cytotoxicity: The compound shows selective cytotoxic effects against certain cancer cell lines, such as MCF-7 (breast cancer) and PC-3 (prostate cancer), while maintaining viability in normal cell lines.
- Mechanism of Action: The proposed mechanism involves the inhibition of proteasomal activity, leading to the accumulation of pro-apoptotic factors within cancer cells.
Table 1: Cytotoxicity Data of [3-(2-Propyn-1-ylcarbamoyl)phenyl]boronic Acid
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| MCF-7 | 18.76 ± 0.62 | 5.3 |
| PC-3 | 15.00 ± 0.50 | 4.0 |
| Normal Fibroblast | >100 | - |
Antimicrobial Activity
Boronic acids have been noted for their antimicrobial properties against various pathogens. The activity of [3-(2-Propyn-1-ylcarbamoyl)phenyl]boronic acid against bacterial strains has been evaluated.
Key Findings:
- Inhibition Zones: The compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli.
- Mechanism: The antimicrobial action is hypothesized to involve the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.
Table 2: Antimicrobial Activity Data
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 29 |
| Escherichia coli | 25 |
Case Studies
Several case studies highlight the therapeutic potential of boronic acid derivatives:
- Case Study on Cancer Treatment: A study involving a series of boronic acid derivatives showed that modifying substituents enhanced selectivity towards cancer cells while reducing toxicity to healthy cells. [3-(2-Propyn-1-ylcarbamoyl)phenyl]boronic acid was among those tested, demonstrating promising results in preclinical models.
- Antimicrobial Efficacy: A clinical evaluation noted that patients treated with formulations containing boronic acids showed improved outcomes against infections resistant to conventional antibiotics, indicating a potential application in treating multidrug-resistant bacterial infections.
Research Findings
Recent literature emphasizes the importance of structure-activity relationships (SAR) in optimizing the efficacy of boronic acid derivatives:
- pKa Variability: The pKa values of boronic acids play a crucial role in their biological activity, influencing their interaction with target enzymes. For example, variations in pKa among different derivatives correlate with their inhibitory potency against specific targets like KPC-2 enzymes involved in antibiotic resistance .
Q & A
Q. Purity Challenges :
- Boroxin Formation : Boronic acids dehydrate at elevated temperatures, forming cyclic trimers (boroxins). Storage under inert, anhydrous conditions mitigates this .
- Silica Gel Binding : Avoid silica-based chromatography; instead, use reverse-phase HPLC or recrystallization from aqueous-organic mixtures for purification .
Which spectroscopic and analytical methods are most effective for characterizing this compound?
Q. Basic
- NMR : NMR confirms boronic acid integrity (δ ~30 ppm for trigonal boron). and NMR identify the propargyl carbamoyl group (e.g., alkyne protons at δ ~2.5 ppm) .
- LC-MS/MS : Detects trace impurities (e.g., unreacted intermediates) at <1 ppm levels. A validated method using a C18 column and ESI+ ionization achieves LOQ of 0.05 ppm .
- FT-IR : Confirms boronic acid (B-O stretch ~1340 cm) and carbamoyl (C=O stretch ~1680 cm) groups .
How does the propargyl carbamoyl group influence reactivity in cross-coupling reactions?
Advanced
The propargyl carbamoyl moiety introduces steric and electronic effects:
- Steric Hindrance : The bulky group may slow transmetallation in Suzuki-Miyaura couplings, requiring optimized ligands (e.g., SPhos) or elevated temperatures .
- Electronic Effects : The electron-withdrawing carbamoyl group enhances boron electrophilicity, accelerating coupling with aryl halides. However, competing alkyne reactivity (e.g., Glaser coupling) may necessitate protecting groups .
Example : In rhodium-catalyzed additions, the propargyl group can participate in tandem cyclization, forming heterocycles .
What strategies prevent boroxination during storage or reaction conditions?
Q. Advanced
- Co-Solvents : Use dioxane/water mixtures to stabilize the boronic acid in its tetrahedral form .
- Lyophilization : Freeze-drying under vacuum preserves the monomeric form .
- Derivatization : Convert to more stable esters (e.g., pinacol boronate) for long-term storage, regenerating the acid via hydrolysis before use .
How does its binding affinity to sialic acid inform drug design?
Advanced
Studies on analogous boronic acids (e.g., 3-(propionamido)phenylboronic acid) show strong, pH-dependent binding to sialic acid (K = 37.6 at pH 7.4) via trigonal boron coordination to the C-5 amide . This suggests applications in:
- Targeted Drug Delivery : Conjugating the compound to therapeutics for glycan-mediated cellular uptake.
- Diagnostic Sensors : Immobilizing the compound on surfaces to detect glycosylated biomarkers (e.g., cancer-associated Neu5Ac) .
What regulatory guidelines apply to impurity quantification in pharmacological studies?
Q. Basic
- ICH Q3A/B : Limits for genotoxic impurities (e.g., residual boronic acids) at ≤1 ppm in APIs.
- Validation : LC-MS/MS methods must demonstrate linearity (R >0.99), accuracy (90–110%), and robustness (±2% RSD) per ICH Q2(R1) .
How does structural modification impact its tubulin polymerization inhibition?
Advanced
In boronic acid-containing stilbenes (e.g., compound 13c ), the boronic acid group enhances tubulin binding by forming hydrogen bonds with β-tubulin’s Asp226 residue. Key findings:
- IC : 21–22 µM for tubulin polymerization inhibition vs. >100 µM for non-boron analogs .
- Apoptosis Induction : Jurkat cell studies show caspase-3 activation at 10 nM after 8 hours .
How do solubility properties affect reaction design?
Q. Basic
- Aqueous Solubility : The boronic acid group enables solubility in polar solvents (e.g., DMF, THF/water mixtures) but limits stability in protic media.
- Reaction Optimization : Use mixed solvents (e.g., 1:1 THF/HO) to balance solubility and reactivity. For hydrophobic substrates (e.g., aryl chlorides), add surfactants (e.g., SDS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
